molecular formula C6H6F2N2O2 B10912717 [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid

[1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B10912717
M. Wt: 176.12 g/mol
InChI Key: WIGJAICWALPCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Difluoromethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an acetic acid moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [1-(Difluoromethyl)-1H-pyrazol-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazole-based products.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify proteins and other biomolecules, potentially leading to new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as fungicides and herbicides. Its unique chemical properties make it suitable for the development of new pesticides with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. For example, in the context of fungicides, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s difluoromethyl group plays a crucial role in enhancing its binding affinity and specificity for the target enzyme .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)10-4(1-2-9-10)3-5(11)12/h1-2,6H,3H2,(H,11,12)

InChI Key

WIGJAICWALPCJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CC(=O)O

Origin of Product

United States

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